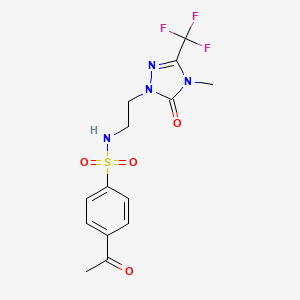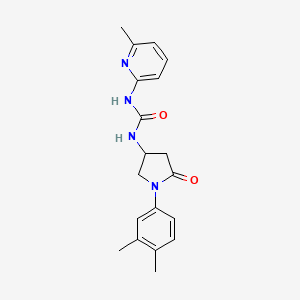
4-acetyl-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-acetyl-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide is a synthetic organic compound. This molecule's structural complexity and its functional groups contribute to its chemical reactivity and potential applications. It features a sulfonamide group, a triazole ring, and an acetyl group, each of which can impart unique properties to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Initial Synthesis of Precursors: : The synthesis begins with the preparation of 4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazole. This intermediate is synthesized via the cyclization reaction of appropriate hydrazides with suitable anhydrides under controlled conditions.
Formation of the Sulfonamide: : Next, the prepared triazole derivative is reacted with 2-bromoethylbenzene to introduce the ethyl linkage. The ethylbenzene moiety is then sulfonated using chlorosulfonic acid to yield the benzenesulfonamide precursor.
Final Assembly: : The final step involves the acetylation of the benzenesulfonamide derivative using acetic anhydride in the presence of a base like pyridine to afford the target compound 4-acetyl-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide.
Industrial Production Methods
Industrial synthesis of this compound involves optimized processes to maximize yield and minimize by-products. Continuous flow reactors and catalytic systems might be employed to enhance the efficiency and scalability of the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation at the sulfonamide group or the triazole ring, leading to the formation of sulfonyl derivatives or oxidized triazole products.
Reduction: : The nitro group, if present in derivatives, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: : The acetyl group can be substituted by nucleophiles, while the sulfonamide moiety may participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: : Hydrogen gas with a palladium catalyst, or chemical reducing agents like sodium borohydride.
Substitution: : Nucleophiles like amines or thiols can be employed, typically under basic conditions.
Major Products
Oxidation: : Sulfonyl derivatives or oxidized triazole compounds.
Reduction: : Amino derivatives of the compound.
Substitution: : Varied substituted derivatives based on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
The compound’s unique structure makes it a valuable scaffold in organic synthesis for the development of novel materials and molecules.
Biology
In biological studies, the sulfonamide group imparts potential antibacterial properties, making it a candidate for pharmaceutical research.
Medicine
Due to its sulfonamide moiety, it may exhibit activities similar to sulfonamide antibiotics, thus serving as a lead compound in drug development.
Industry
The compound can serve as an intermediate in the synthesis of agrochemicals, dyes, and other industrially relevant chemicals.
Mécanisme D'action
The compound acts by interacting with biological molecules through its sulfonamide group. This group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking enzyme activity. The triazole ring may also interact with protein targets through hydrogen bonding or hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar compounds include other sulfonamide derivatives and triazole-containing molecules
List of Similar Compounds
4-methyl-N-(2-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide
4-acetyl-N-(2-(5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide
4-methyl-N-(2-(3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide
There you have it, a comprehensive dive into the world of 4-acetyl-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide. Whether you're exploring its synthesis, reactivity, or applications, this compound certainly offers a lot to uncover!
Propriétés
IUPAC Name |
4-acetyl-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4O4S/c1-9(22)10-3-5-11(6-4-10)26(24,25)18-7-8-21-13(23)20(2)12(19-21)14(15,16)17/h3-6,18H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNTVLYPMIELHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)N(C(=N2)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-spiro[1H-2-benzofuran-3,3'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2898207.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(1-methyl-1H-indazole-3-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2898209.png)
![N-(4-butylphenyl)-2-[4-(4-fluorophenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide](/img/structure/B2898210.png)

![4-acetyl-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)benzenesulfonamide](/img/structure/B2898213.png)
![4-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide](/img/structure/B2898214.png)
![2-[3-(4-chlorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2898215.png)



![N-(3-ethoxypropyl)-N'-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2898224.png)
